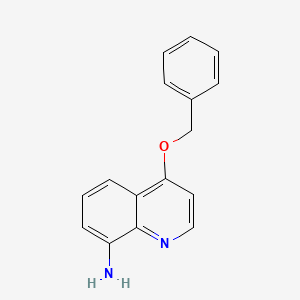

4-(Benzyloxy)quinolin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-phenylmethoxyquinolin-8-amine |

InChI |

InChI=1S/C16H14N2O/c17-14-8-4-7-13-15(9-10-18-16(13)14)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |

InChI Key |

IACNFWJEJQEJIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CC=C(C3=NC=C2)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of atoms.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4-(Benzyloxy)quinolin-8-amine provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the multiplicity, dictated by spin-spin coupling, reveals the number of neighboring protons.

The spectrum can be divided into distinct regions corresponding to the quinoline (B57606) core, the benzyloxy group, and the amine protons. The aromatic protons of the quinoline and benzyl (B1604629) rings typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the ring currents. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group appear as a characteristic singlet around δ 5.0-5.5 ppm, shifted downfield by the adjacent oxygen atom. The amine (-NH₂) protons often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Quinoline) | ~8.5 | d | ~5.0 |

| H-3 (Quinoline) | ~6.7 | d | ~5.0 |

| H-5 (Quinoline) | ~7.4 | d | ~8.0 |

| H-6 (Quinoline) | ~7.2 | t | ~7.5 |

| H-7 (Quinoline) | ~7.0 | d | ~7.0 |

| -NH₂ | ~4.5-5.5 | br s | - |

| -OCH₂- | ~5.2 | s | - |

| Phenyl Protons | ~7.3-7.5 | m | - |

Note: Predicted values are based on the analysis of similar quinoline and benzyl derivatives. Actual experimental values may vary.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The aromatic carbons of the quinoline and benzyl rings are expected to appear in the δ 110-160 ppm region. The carbon atom attached to the oxygen (C-4) and the carbon attached to the nitrogen (C-8) in the quinoline ring will be shifted to the lower end of this range due to the electronegativity of these heteroatoms. The methylene carbon of the benzyloxy group is anticipated to resonate around δ 70 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Quinoline) | ~150 |

| C-3 (Quinoline) | ~100 |

| C-4 (Quinoline) | ~160 |

| C-4a (Quinoline) | ~148 |

| C-5 (Quinoline) | ~115 |

| C-6 (Quinoline) | ~128 |

| C-7 (Quinoline) | ~110 |

| C-8 (Quinoline) | ~145 |

| C-8a (Quinoline) | ~138 |

| -OCH₂- | ~70 |

| C-1' (Phenyl) | ~137 |

| C-2'/C-6' (Phenyl) | ~128 |

| C-3'/C-5' (Phenyl) | ~129 |

| C-4' (Phenyl) | ~128 |

Note: Predicted values are based on the analysis of related structures and general chemical shift trends.

2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton networks within the quinoline and benzyl rings. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. pressbooks.pub The C-N stretching of the aromatic amine will likely be observed in the 1250-1335 cm⁻¹ range. pressbooks.pub The C-O stretching of the ether linkage in the benzyloxy group is expected to produce a strong absorption band around 1250 cm⁻¹ and another near 1050 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium to Weak |

| C=C Stretch (Aromatic) | 1400-1600 | Medium to Strong |

| N-H Bend (Amine) | 1580-1650 | Medium |

| C-N Stretch (Aromatic Amine) | 1250-1335 | Strong |

| C-O Stretch (Ether) | 1050-1250 | Strong |

Note: These are predicted ranges based on characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The extended conjugated system of the quinoline ring in this compound is expected to result in strong UV absorption. Aromatic amines typically exhibit absorption bands that are shifted to longer wavelengths (bathochromic shift) compared to the parent aromatic hydrocarbon. researchgate.net For benzylamine, absorption maxima are observed at 206 nm and 256 nm. sielc.com The presence of the amino and benzyloxy groups on the quinoline core is likely to result in multiple absorption bands, with λmax values expected in the 250-400 nm range, corresponding to π→π* transitions within the aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₆H₁₄N₂O), the calculated molecular weight is approximately 250.29 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be expected at m/z 250. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure. libretexts.org

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the benzyloxy radical, resulting in an ion corresponding to 8-aminoquinolin-4-oxy radical cation. The quinoline ring itself can undergo fragmentation, for instance, by losing a molecule of hydrogen cyanide (HCN). chempap.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 250 | [M]⁺˙ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 159 | [M - C₇H₇O]⁺ |

| 144 | [M - C₇H₆O]⁺˙ |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This procedure is crucial following synthesis to verify that the empirical formula of the product matches its theoretical composition, thereby confirming its elemental integrity and purity. For newly synthesized quinoline derivatives, this method serves as a primary checkpoint for structural validation. sioc-journal.cnderpharmachemica.com

The theoretical elemental composition of this compound, which corresponds to the molecular formula C₁₆H₁₄N₂O, is calculated as follows:

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 76.78% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.64% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.20% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.40% |

| Total | | | | 250.301 | 100.00% |

In a typical experimental report, the "found" values from the analysis of the synthesized compound would be compared to these "calculated" theoretical percentages. A close agreement between the found and calculated values, usually within a ±0.4% margin, provides strong evidence for the correct molecular formula.

Advanced Structural Analysis Techniques

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in its solid, crystalline state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

While the specific crystal structure for this compound is not publicly available, data from highly analogous compounds, such as 8-(4-nitrobenzyloxy)quinoline, illustrates the detailed structural insights that can be obtained. nih.gov Analysis of this related structure reveals key features that are likely transferable to this compound. The quinoline ring system is essentially planar, and a crucial parameter is the dihedral angle between this plane and the plane of the benzene (B151609) ring of the benzyloxy group. nih.govnih.gov This angle defines the relative orientation of the two major aromatic components of the molecule.

In the case of 8-(4-nitrobenzyloxy)quinoline, the quinoline ring system is planar with a maximum deviation of 0.025 Å. nih.gov It is oriented with respect to the benzene ring at a dihedral angle of 61.76 (7)°. nih.gov The crystal structure is further stabilized by intermolecular interactions and π–π contacts between adjacent quinoline rings. nih.gov

Table 2: Representative Crystallographic Data for a Related Benzyloxyquinoline Derivative (8-(4-Nitrobenzyloxy)quinoline) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.176 (3) |

| b (Å) | 7.395 (3) |

| c (Å) | 21.513 (18) |

| β (°) | 94.08 (3) |

| Volume (ų) | 662.7 (8) |

This data provides a blueprint for the solid-state architecture of this class of compounds, defining the precise geometry and packing arrangement within the crystal lattice. nih.gov

While X-ray crystallography defines the static structure in a crystal, molecules often exhibit considerable flexibility and can adopt various conformations in solution. Conformational analysis explores these dynamic structural states.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular conformation in solution. nih.govrsc.org By analyzing various NMR parameters, insights into the molecule's average conformation and dynamic behavior can be deduced.

Nuclear Overhauser Effect (NOE): NOE experiments measure through-space interactions between protons that are close to each other (typically <5 Å). For this compound, NOE signals between the protons of the benzyloxy group's CH₂ and specific protons on the quinoline ring would help define the preferred orientation of the benzyloxy substituent relative to the quinoline core in solution. mdpi.com

Coupling Constants (J-values): Three-bond proton-proton coupling constants (³J) are dependent on the dihedral angle between the protons, as described by the Karplus equation. This can provide information about the conformation of flexible side chains.

By comparing the conformation observed in the solid state via X-ray crystallography with the dynamic behavior in solution from NMR, a comprehensive structural understanding is achieved. mdpi.com

Computational Methods: Computational chemistry provides theoretical models that complement experimental data. Molecular mechanics and quantum chemical methods are used to calculate the potential energy of the molecule as a function of its geometry. nih.gov

Potential Energy Surface Scanning: This involves systematically rotating flexible bonds, such as the C-O-C bonds of the ether linkage, and calculating the energy at each step. This process maps the conformational landscape, identifying low-energy, stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and the range of conformations it can access at a given temperature. wustl.edu

For this compound, computational analysis would focus on the torsion angles around the ether linkage, which dictate the spatial relationship between the quinoline and phenyl rings. These theoretical studies can predict the most stable conformations, which can then be validated against experimental NMR data. nih.gov

Advanced Reactivity and Derivatization Strategies of 4 Benzyloxy Quinolin 8 Amine

Modifications at the Amino Group (Position 8)

The primary amine at the C-8 position of the quinoline (B57606) ring is a versatile functional group that serves as a key site for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of imines, providing a gateway to a diverse range of derivatives.

Acylation and Alkylation Reactions

The nitrogen atom of the 8-amino group readily participates in nucleophilic substitution reactions. Acylation is a common strategy to introduce an acyl group, typically by reacting the amine with acyl halides or anhydrides under basic conditions. This transformation converts the primary amine into a more complex amide, which can alter the compound's electronic and steric properties. The 8-aminoquinoline (B160924) moiety can also serve as a directing group for C-H activation, although this often involves prior acylation to form an amide directing group. nih.govsci-hub.se

Alkylation of the 8-amino group introduces alkyl substituents, which can be achieved using various alkylating agents like alkyl halides. acs.org The reaction of 6-methoxy-8-aminoquinoline with alkylaminoalkyl halides has been studied, demonstrating a method for introducing complex side chains. acs.org Such modifications are crucial for modulating the lipophilicity and basicity of the molecule. Both mono- and di-alkylation can occur, depending on the reaction conditions and stoichiometry. Furthermore, recent studies on unprotected 8-aminoquinolines have shown that N–H alkylations can be carried out under mild conditions, yielding various alkylation products in high yields. rsc.org

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

| Acylation | Acyl Halides, Anhydrides | Amide | Modulates electronic properties, serves as a directing group for further reactions. nih.govsci-hub.se |

| Alkylation | Alkyl Halides, para-Quinone Methides | Secondary or Tertiary Amine | Alters lipophilicity, basicity, and steric bulk. acs.orgrsc.org |

Formation of Schiff Bases and Imine Derivatives

The primary amino group at position 8 can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases . asianpubs.orgbepls.com This reaction is typically carried out by refluxing the 8-aminoquinoline derivative with the desired carbonyl compound in a suitable solvent like ethanol (B145695). bepls.com The formation of the azomethine group (-C=N-) introduces a planar, rigid linker that can be used to conjugate other molecular fragments. A wide variety of aromatic and heterocyclic aldehydes have been used to synthesize Schiff bases from aminoquinolines, leading to compounds with diverse structural features and potential applications in coordination chemistry and materials science. asianpubs.orgresearchgate.netcdnsciencepub.com

For instance, the reaction of 8-aminoquinoline with 2,6-pyridinedicarboxaldehyde (B58191) results in a Schiff base that can act as a ligand for transition metal complexes. asianpubs.orgresearchgate.net This highlights the utility of imine formation in creating complex molecular architectures.

| Aldehyde Reactant | Reaction Conditions | Product Type |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Reflux in Ethanol | Aromatic Schiff Base |

| Heterocyclic Aldehydes (e.g., Pyridine-2-carboxaldehyde) | Reflux in Ethanol/Water | Heterocyclic Schiff Base asianpubs.orgcdnsciencepub.com |

| Dicarboxaldehydes (e.g., 2,6-Pyridinedicarboxaldehyde) | Reflux in Water | Bis-Schiff Base Ligand asianpubs.orgresearchgate.net |

Conjugation with Biologically Active Moieties

The 8-amino group is an effective attachment point for conjugating biologically active molecules, such as amino acids or natural antioxidant acids, to the quinoline core. This strategy aims to create hybrid molecules that may exhibit enhanced properties, such as improved cell permeability or novel mechanisms of action.

Amino acid conjugation typically involves forming an amide bond between the 8-amino group of the quinoline and the carboxylic acid group of an amino acid. nih.gov This process generally requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), and protection of the amino acid's own amino group (e.g., with a Cbz or Boc group) prior to the reaction. nih.goval-edu.com Subsequent deprotection yields the desired conjugate. Studies have demonstrated the synthesis of 8-quinolinamine-amino acid derivatives with various amino acids like Valine, Ornithine, Lysine, and Alanine as a strategy to develop new therapeutic agents. nih.gov This approach leverages the biocompatibility and structural diversity of amino acids to create novel quinoline-based compounds. nih.gov

Modifications of the Benzyloxy Moiety (Position 4)

The benzyloxy group at the C-4 position is another key site for strategic modification. Its ether linkage and aromatic ring offer opportunities for deprotection to reveal a hydroxyl group or for substitution on the benzyl (B1604629) ring to fine-tune the molecule's properties.

De-benzylation Reactions to Yield Hydroxyquinolines

The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its relatively straightforward removal. De-benzylation of the 4-benzyloxy group unmasks the corresponding 4-hydroxyquinoline (B1666331). The most common method for this transformation is catalytic hydrogenation. acs.orgnih.gov This reaction is typically performed using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nacatsoc.org The process is generally clean and efficient, yielding the 4-hydroxy product and toluene (B28343) as a byproduct.

This deprotection is a crucial step in the synthesis of 4-hydroxyquinolin-8-amine derivatives, which may possess different biological profiles compared to their benzylated precursors due to the introduction of a polar, hydrogen-bond-donating hydroxyl group.

| Reaction | Catalyst | Reagent | Product |

| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 4-Hydroxyquinolin-8-amine |

Substitution on the Benzyl Ring for Structure-Activity Relationship (SAR) Studies

To conduct Structure-Activity Relationship (SAR) studies, the benzyl ring of the benzyloxy moiety can be synthetically modified. By introducing various substituents onto this peripheral phenyl ring, researchers can systematically investigate how changes in electronics (electron-donating vs. electron-withdrawing groups) and sterics affect the biological activity of the parent molecule. nih.govdocumentsdelivered.comnih.gov

For example, synthesizing analogues with substituents such as halogens, alkyl, alkoxy, or nitro groups on the benzyl ring allows for a detailed exploration of the pharmacophore. In studies on related quinazoline (B50416) inhibitors, the replacement of a benzyloxy group or modification of its substituents was shown to significantly impact biological activity. mdpi.com This systematic approach is fundamental in medicinal chemistry for optimizing lead compounds to enhance potency and selectivity. acs.org

Reactions on the Quinoline Ring System

The quinoline ring of 4-(benzyloxy)quinolin-8-amine is a key site for chemical modifications. Its reactivity is influenced by the electronic effects of the benzyloxy and amino substituents, which dictate the outcomes of various substitution and complexation reactions.

The directing effects of the substituents on the quinoline ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comlatech.eduyoutube.com In this compound, the benzyloxy group at the 4-position and the amino group at the 8-position significantly influence the electron density of the aromatic system.

The amino group (-NH₂) is a potent activating group and an ortho, para-director. libretexts.orgunizin.org Similarly, the benzyloxy group (-OCH₂Ph), an ether, is also an activating group and directs incoming electrophiles to the ortho and para positions. youtube.com In the context of the quinoline ring, the interplay of these two groups, along with the inherent reactivity of the quinoline nucleus, governs the positions susceptible to electrophilic attack.

Specifically, the amino group at C8 strongly activates the C5 and C7 positions. The benzyloxy group at C4 activates the C3 and C5 positions. The convergence of these activating effects suggests that the C5 position is particularly electron-rich and thus a likely site for electrophilic substitution. The C7 position is also activated by the amino group. Conversely, the pyridine (B92270) ring of the quinoline is generally less reactive towards electrophiles than the benzene (B151609) ring. latech.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. latech.edu The specific conditions for these reactions would need to be carefully controlled to achieve desired regioselectivity and avoid side reactions.

While this compound itself is not primed for direct nucleophilic aromatic substitution (SNAr), its synthesis often proceeds from a quinoline scaffold modified with a suitable leaving group at the 4-position, such as a chlorine atom. mdpi.comresearchgate.net The reactivity of such precursors, for instance, 4-chloro-8-aminoquinoline derivatives, towards nucleophiles is a critical aspect of synthesizing this compound and its analogs.

The presence of the electron-withdrawing quinoline nitrogen activates the C4 position towards nucleophilic attack. nih.gov In a typical synthesis, a 4-chloro-8-nitroquinoline (B1348196) can be reacted with benzyl alcohol in the presence of a base to displace the chloride ion, followed by reduction of the nitro group to an amine.

Studies on related 4-chloroquinolin-2(1H)-ones have demonstrated successful nucleophilic substitution with various nucleophiles, including thiols, hydrazines, azides, and amines. mdpi.comresearchgate.net This highlights the general susceptibility of the 4-position in chloroquinolines to nucleophilic displacement.

Table 2: Examples of Nucleophilic Substitution on 4-Chloroquinoline (B167314) Scaffolds

| Nucleophile | Product Type | Reference |

|---|---|---|

| Sodium azide | 4-Azidoquinoline | mdpi.com |

| Hydrazine hydrate | 4-Hydrazinoquinoline | mdpi.com |

| Thiourea | 4-Thiolquinoline | researchgate.net |

These examples underscore the synthetic utility of nucleophilic substitution reactions in the functionalization of the quinoline core, providing a pathway to a diverse range of 4-substituted 8-aminoquinoline derivatives.

The 8-aminoquinoline moiety is a well-established bidentate chelating ligand, capable of coordinating with a variety of metal ions through the nitrogen of the quinoline ring and the nitrogen of the amino group. nih.gov This chelating ability is analogous to that of 8-hydroxyquinoline (B1678124), which has been extensively studied for its metal-binding properties. tandfonline.comscirp.org

The formation of stable five-membered chelate rings with metal ions is a characteristic feature of 8-aminoquinoline and its derivatives. nih.gov This property has been exploited in various applications, including the development of metal-based drugs and catalysts. nih.govacs.org

Complexes of 8-aminoquinoline derivatives with metals such as rhenium, nickel, copper, and manganese have been synthesized and characterized. nih.govnih.gov The coordination of the metal ion to the 8-aminoquinoline scaffold can significantly alter the electronic properties and reactivity of the molecule. For instance, metal complexation has been shown to enhance the biological activity of some 8-aminoquinoline derivatives. nih.gov

Table 3: Metal Complexes of 8-Aminoquinoline Derivatives

| Metal Ion | Ligand | Application/Study | Reference |

|---|---|---|---|

| Rhenium(I) | 8-Aminoquinoline | Synthesis and structural characterization | nih.gov |

| Copper(II) | 8-Aminoquinoline-uracil conjugate | Antimalarial and antimicrobial activity | nih.gov |

| Nickel(II) | N-(quinolin-8-yl)pivalamide | Catalyst for C-H functionalization | chemrxiv.org |

Catalytic Transformations Involving the Quinoline Core

The 8-aminoquinoline moiety within this compound can serve as a powerful directing group in transition metal-catalyzed reactions, particularly for the functionalization of C-H bonds. researchgate.netsci-hub.se This strategy involves the formation of a cyclometalated intermediate, where the metal catalyst is brought into close proximity to a specific C-H bond, enabling its selective activation and subsequent transformation. chemrxiv.orgresearchgate.net

Nickel- and palladium-catalyzed reactions are prominent examples where 8-aminoquinoline-derived amides are used to direct the arylation, alkenylation, or alkylation of otherwise unreactive C-H bonds. chemrxiv.orgacs.orgacs.orgacs.org The bidentate coordination of the 8-aminoquinoline group to the metal center is crucial for the efficiency and regioselectivity of these transformations. researchgate.net

For example, in nickel-catalyzed C(sp³)–H functionalization, an 8-aminoquinoline amide directs the nickel catalyst to a specific C-H bond, leading to the formation of a new carbon-carbon bond. chemrxiv.orgacs.org The catalytic cycle typically involves coordination of the directing group, C-H activation, oxidative addition of an electrophile, and reductive elimination to release the product and regenerate the catalyst. researchgate.net

The development of chiral 8-aminoquinoline derivatives has also enabled their use as ligands in asymmetric catalysis, for instance, in the asymmetric transfer hydrogenation of imines. nih.gov This highlights the versatility of the 8-aminoquinoline scaffold in facilitating a broad range of catalytic transformations.

Table 4: Catalytic Applications of 8-Aminoquinoline Derivatives

| Metal Catalyst | Reaction Type | Role of 8-Aminoquinoline | Reference |

|---|---|---|---|

| Palladium(II) | C(sp²)–H Arylation | Directing Group | acs.org |

| Nickel(II) | C(sp³)–H Functionalization | Directing Group | chemrxiv.orgacs.org |

| Rhodium(III) | Asymmetric Transfer Hydrogenation | Chiral Ligand | nih.gov |

Pharmacological and Biological Research Applications: Mechanistic and Structure Activity Relationship Studies

Antimycobacterial Activity Research

Research into 4-(benzyloxy)quinolin-8-amine and its derivatives has identified promising potential for the development of new antimycobacterial agents. Studies have focused on understanding their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as the underlying mechanisms of action and the structural features that govern their activity.

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally related to this compound, have been synthesized and evaluated for their ability to inhibit the growth of the Mycobacterium tuberculosis H37Rv strain. nih.govnih.gov In these studies, several compounds demonstrated significant antimycobacterial activity, with some exhibiting Minimum Inhibitory Concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.gov The most potent compounds from the series, specifically those identified as 9n and 9o , displayed MIC values of 2.7 µM and 2.8 µM, respectively. nih.gov These findings highlight the potential of this chemical scaffold in targeting M. tuberculosis.

Table 1: In Vitro Antimycobacterial Activity of Selected N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Derivatives Against M. tuberculosis H37Rv

| Compound | Substituent at Quinoline (B57606) Position 6 | Substituent at Benzyloxy Position 4 | MIC (µM) nih.gov |

|---|---|---|---|

| 9m | Bromine | Hydrogen | 5.8 |

| 9n | Bromine | Chlorine | 2.7 |

| 9o | Bromine | Fluorine | 2.8 |

| Isoniazid | (Control) | (Control) | 2.3 |

While the precise molecular mechanism of action for the N-(4-(benzyloxy)benzyl)-4-aminoquinoline series has not yet been fully elucidated, research points to potential targets based on the known activity of other quinoline derivatives. nih.gov It is suggested that these compounds might inhibit mycobacterial growth by targeting key enzymes essential for the bacterium's survival. Two such proposed targets are the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and the cytochrome bc1 complex. nih.gov The cytochrome bc1 complex is a critical component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production. Further investigation is required to confirm whether this compound derivatives act through these or other mechanisms. nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of the N-(4-(benzyloxy)benzyl)-4-aminoquinoline scaffold that are critical for its antimycobacterial efficacy. These studies have revealed that the nature and position of substituents on both the quinoline ring and the benzyloxy group significantly influence the compound's activity. nih.gov

Key SAR findings include:

Substituents at the Quinoline 6-position: The presence of a halogen at this position is beneficial for activity. Compounds with chlorine or bromine at the 6-position were the most effective in the series. In contrast, unsubstituted molecules showed the lowest ability to inhibit bacterial growth, while a methoxy (B1213986) group provided a relative improvement in potency. nih.gov

Substituents on the Benzyloxy Group: The addition of halogens, such as chlorine and fluorine, at the 4-position of the benzene (B151609) ring within the benzyloxy moiety resulted in more potent molecules. For instance, the unsubstituted compound 9m (MIC of 5.8 µM) was more than two-fold less active than its halogenated counterparts 9n (chlorine, MIC of 2.7 µM) and 9o (fluorine, MIC of 2.8 µM). nih.gov

Lipophilicity: The bulky benzyloxybenzyl group can impact the compound's lipophilicity, a factor that often correlates with a molecule's ability to cross the mycobacterial cell wall. The selection of various substituents was intended, in part, to modulate this property to achieve the basic structural requirements for activity. nih.gov

Antiproliferative Activity Research in Cancer Cell Lines

The quinoline scaffold is a recognized pharmacophore in the development of novel anticancer agents. mdpi.com Research into 8-aminoquinoline (B160924) derivatives, structurally similar to this compound, has explored their cytotoxic effects against various human cancer cell lines.

Studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, while primarily focused on antimycobacterial activity, also assessed their selectivity by measuring viability in Vero (normal kidney) and HepG2 (human liver cancer) cells. The most active antimycobacterial compounds showed no significant change in the viability of these cell lines, indicating a selective toxicity for the bacillus over these mammalian cells. nih.govnih.gov

In other research focusing on different 8-aminoquinoline derivatives, glycoconjugates of 8-aminoquinoline (8-AQ) were evaluated for their antiproliferative effects. One such compound demonstrated notable activity against human breast cancer (MCF-7) and colon cancer (HCT 116) cell lines, with IC₅₀ values of 78.1 ± 9.3 µM and 116.4 ± 5.9 µM, respectively. nih.gov This suggests that modifications to the core 8-aminoquinoline structure can impart significant cytotoxicity against cancer cells.

Table 2: Cytotoxic Activity of an 8-Aminoquinoline Glycoconjugate Derivative nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 78.1 ± 9.3 |

| HCT 116 | Colon Cancer | 116.4 ± 5.9 |

The mechanisms underlying the antiproliferative effects of quinoline-based compounds are diverse. For some 4-anilinoquinazoline (B1210976) derivatives, a related class of compounds, the mechanism involves competitively inhibiting ATP binding at the catalytic site of certain protein kinases, which can lead to cell cycle arrest and apoptosis. mdpi.com Other studies on complex quinoline derivatives have shown that their cytotoxic effects are mediated through the activation of intrinsic apoptotic pathways, involving key proteins like caspase-3 and p53. mdpi.com

A general mechanism proposed for the antitumor effects of certain quinoline drugs involves their accumulation in the acidic environment of cellular lysosomes. nih.gov This accumulation can disrupt lysosomal function, block autophagy, and ultimately induce apoptosis in tumor cells. nih.gov While these mechanisms have been investigated for the broader class of quinoline compounds, specific studies detailing ATP depletion or ROS-dependent caspase activation for this compound itself are not yet prominent in the literature.

Antimicrobial Research

Derivatives of 8-benzyloxy-substituted quinoline have been synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria. These studies often include both Gram-positive strains, such as Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative strains, like Pseudomonas aeruginosa and Escherichia coli. researchgate.net

In one study, a series of 8-benzyloxy-substituted quinoline ethers demonstrated varied levels of antibacterial activity. researchgate.net Similarly, novel derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline were tested against Gram-positive (Bacillus subtilis, Staphylococcus albus) and Gram-negative (Proteus mirabilis, Escherichia coli) bacteria. nih.govresearchgate.net The results indicated that specific substitutions on the benzyloxy group could confer significant activity. For example, an unsubstituted benzyloxy group showed good activity against P. mirabilis and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 31.25 μM. nih.gov The presence of bromo, chloro, or methyl groups on the benzyloxy moiety also resulted in good activity against P. mirabilis. nih.gov

Generally, many quinoline-based compounds show greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov The latter's outer membrane often poses a significant barrier to drug penetration. However, certain structural modifications can enhance activity against Gram-negative organisms. nih.gov

Table 1: Antibacterial Activity of Selected Benzyloxy-Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| 9a | Proteus mirabilis | 31.25 | nih.gov |

| 9a | Bacillus subtilis | 31.25 | nih.gov |

| 9b | Proteus mirabilis | 15.62 | nih.gov |

| 9c | Proteus mirabilis | 15.62 | nih.gov |

Note: Compound 9a features an unsubstituted benzyloxy group, while 9b, 9c, and 9e feature 4-bromo, 4-chloro, and 4-methyl substituents on the benzyloxy group, respectively.

The antifungal potential of benzyloxy-quinoline derivatives has been explored against various fungal and yeast pathogens, including Aspergillus niger and Candida albicans. researchgate.netnih.govresearchgate.net These microorganisms are responsible for a range of opportunistic infections in humans.

In a study of 8-benzyloxy-substituted quinoline ethers, one compound (2e) exhibited significant growth inhibitory activity against A. niger, with a MIC value of 3.125 μg/mL. researchgate.net This potency was comparable to the reference drugs 8-hydroxyquinoline (B1678124) (2.5 μg/mL) and terbinafine (B446) (1.25 μg/mL). researchgate.net Research on other complex quinoline derivatives containing substituted benzyloxy groups also revealed good antifungal activity against A. niger. nih.govresearchgate.net For instance, compounds with unsubstituted, 4-bromo, 4-chloro, 4-methyl, or 2-cyano 3,5-difluoro substituents on the benzyloxy group showed notable activity against this fungus. nih.gov

Studies on related quinoline structures have also demonstrated significant susceptibility of various fungi and yeast strains, including Candida albicans, Rhodotorula bogoriensis, Aspergillus flavus, and Fusarium solani, to halo-substituted 8-(4-aminobutyloxy)quinolines. nih.gov This highlights the potential of the substituted quinoline core as a template for developing new antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected Benzyloxy-Quinoline Derivatives

| Compound | Fungal Strain | MIC | Reference |

|---|---|---|---|

| 2e | Aspergillus niger | 3.125 μg/mL | researchgate.net |

| 9a | Aspergillus niger | 31.25 μM | nih.gov |

| 9b | Aspergillus niger | 15.62 μM | nih.gov |

| 9d | Aspergillus niger | 15.62 μM | nih.gov |

Note: Compound 2e is an 8-benzyloxy-substituted quinoline ether. Compounds 9a, 9b, 9d, and 9f are 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives with different substituents on the benzyloxy ring.

Structure-activity relationship (SAR) analysis of 8-benzyloxy-substituted quinoline ethers and related compounds has provided insights into the chemical features that govern their antimicrobial efficacy. The nature and position of substituents on the benzyloxy group play a critical role in modulating biological activity.

For a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines, it was observed that substitutions on the benzyloxy ring significantly influenced their activity against Proteus mirabilis and Aspergillus niger. nih.gov The analysis revealed that compounds with an unsubstituted benzyloxy group, as well as those with 4-bromo, 4-chloro, 4-methyl, or 2-cyano-3,5-difluoro substituents, displayed good antimicrobial effects. nih.gov Specifically, the introduction of a 4-bromobenzyloxy group in place of an unsubstituted benzyloxy group was found to increase antitubercular activity fourfold in one instance. nih.gov

This indicates that both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -Br, -Cl, -CN) groups at specific positions on the benzyl (B1604629) ring can be favorable for activity. The steric and electronic properties of these substituents are key determinants of the compound's interaction with its biological target. nih.gov The collective findings suggest that the benzyloxy moiety at the 8-position of the quinoline ring is a valuable site for chemical modification to optimize the antimicrobial spectrum and potency. researchgate.netnih.gov

Enzyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. mdpi.com Inhibitors of these enzymes have therapeutic applications as diuretics, antiglaucoma agents, and anticancer drugs. nih.gov While direct studies on "this compound" as a carbonic anhydrase inhibitor are not prominent, research on structurally related quinoline and quinazoline-based compounds provides a strong rationale for their potential activity.

The general scaffold of quinazolines and quinolines has been incorporated into the design of potent human carbonic anhydrase inhibitors (hCAIs). nih.govnih.gov For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides were designed and synthesized, demonstrating nanomolar inhibitory activity against several hCA isoforms (hCA I, II, IX, and XII). nih.gov Similarly, Schiff's bases derived from a quinazoline (B50416) scaffold also showed effective inhibition against these isoforms, with inhibition constants (Ki) in the nanomolar range. mdpi.comnih.gov

The inhibitory mechanism typically involves the sulfonamide group, a common feature in many CAIs, which coordinates to the zinc ion in the enzyme's active site. semanticscholar.org The quinoline or quinazoline moiety serves as a scaffold that can be modified to achieve isoform selectivity and improve physicochemical properties. academindex.com These "tail" approaches, where modifications are made to the part of the inhibitor molecule extending away from the zinc-binding group, are crucial for developing selective inhibitors that can distinguish between the 15 different human CA isoforms. semanticscholar.org The exploration of quinoline-based structures, including those with benzyloxy substituents, represents a viable strategy for discovering novel and selective CA inhibitors.

Investigation of Enzyme-Ligand Interactions

The quinoline scaffold, a core component of this compound, is recognized for its ability to interact with various enzymes, a characteristic that is fundamental to its diverse biological activities. Structure-activity relationship (SAR) and molecular docking studies are crucial in elucidating these interactions, providing insights into how modifications to the quinoline ring and its substituents affect enzyme affinity and inhibition. eurekaselect.comnih.gov

Molecular docking studies on quinoline-based compounds have revealed key interactions within the active sites of enzymes. These interactions often involve hydrogen bonding between the nitrogen atom of the quinoline ring or substituent groups (like the 8-amino group) and amino acid residues in the enzyme's binding pocket. researchgate.netresearchgate.net For instance, research on various quinoline derivatives has shown that nitrogen and oxygen atoms within the structure can form crucial hydrogen bonds with amino acids, contributing to the stability of the enzyme-ligand complex and thereby inhibiting the enzyme's function. researchgate.net

Furthermore, the planar nature of the quinoline ring system facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine within the enzyme's active site. researchgate.net The benzyloxy group at the 4-position of the target compound introduces a significant hydrophobic moiety, which can further enhance binding affinity through these non-covalent interactions. SAR studies on related heterocyclic compounds like quinazolines have demonstrated that the nature and position of substituents on the aromatic rings are critical for inhibitory activity. nih.gov For example, in the context of kinase inhibition, specific substitutions can orient the molecule optimally within the ATP-binding pocket, leading to potent and selective inhibition. nih.gov These computational and SAR studies are instrumental in the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.

Antioxidant Activity and Metal Chelation Research

Radical Scavenging Assays

The antioxidant potential of compounds related to this compound has been evaluated using various in vitro assays that measure their ability to neutralize free radicals. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay is a commonly employed method for this purpose. sapub.org In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. sapub.orgbookpi.org

Research into novel 8-aminoquinoline derivatives, where the 8-amino group is linked to natural antioxidant acids like caffeic acid and ferulic acid, has demonstrated significant radical scavenging properties. nih.gov The effectiveness of these compounds is often attributed to the presence of phenolic hydroxyl groups, particularly a catechol (1,2-dihydroxybenzene) moiety, which are potent hydrogen donors. nih.gov While this compound itself lacks these phenolic groups, the 8-amino group can contribute to some degree of antioxidant activity. Studies have shown that the scavenging ability is concentration-dependent. nih.gov

Below is a data table summarizing the DPPH radical scavenging activity for representative 8-aminoquinoline derivatives linked to natural acids, illustrating the structure-activity relationships.

Table 1: DPPH Radical Scavenging Activity of 8-Aminoquinoline Derivatives

| Compound | Linker | Natural Acid Moiety | Scavenging Activity (%) at 200 µM |

|---|---|---|---|

| Derivative 1 | Amide | Caffeic Acid | >90% |

| Derivative 2 | Amide | Ferulic Acid | ~55% |

| Derivative 3 | Amide | Lipoic Acid | <10% |

| Caffeic Acid | - | - | ~64% |

This table is generated based on data for analogous compounds to illustrate the antioxidant potential within this chemical class. The data indicates that the nature of the substituent plays a crucial role, with catechol-containing derivatives showing the highest activity. nih.gov

Role in Mitigating Oxidative Stress in Cellular Models

Beyond simple chemical assays, the protective effects of 8-aminoquinoline derivatives against oxidative stress have been investigated in cellular models. mdpi.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. mdpi.com Compounds that can mitigate this process are of significant interest for their potential therapeutic applications in diseases where oxidative stress is a contributing factor. nih.gov

In one study, selected 8-aminoquinoline-caffeic acid conjugates were evaluated for their cytoprotective effects in a photoreceptor-like cell line (661W) subjected to oxidative stress. mdpi.comnih.gov The results demonstrated that these compounds could protect the cells from damage induced by the oxidizing agent. This protective effect is linked to their ability to scavenge ROS within the cellular environment, thereby preventing damage to critical biomolecules like lipids, proteins, and DNA. mdpi.com The cellular studies confirm that the radical-scavenging capabilities observed in chemical assays can translate into biologically relevant cytoprotection. nih.gov The interplay between the quinoline scaffold and the antioxidant moiety appears to be synergistic in providing this protection against cellular oxidative damage. mdpi.com

Metal Chelation Properties and Their Biological Implications

The 8-aminoquinoline scaffold, particularly when considered alongside the closely related and well-studied 8-hydroxyquinoline, is known for its ability to act as a metal chelator. nih.govnih.gov The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group can form a stable five-membered ring complex with transition metal ions such as copper(II) (Cu²⁺) and iron(III) (Fe³⁺). nih.govnih.gov This chelation is a key aspect of their biological activity.

The biological implications of metal chelation are profound. Transition metals like copper and iron are essential for many biological processes, but their dysregulation can lead to increased oxidative stress through the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov By sequestering these metal ions, chelating agents like 8-aminoquinoline derivatives can inhibit the Fenton reaction, thereby reducing the formation of ROS and mitigating oxidative damage. nih.govmdpi.com

Studies on novel 8-amino-quinoline derivatives have confirmed their ability to complex with Cu²⁺, with some compounds showing a 2:1 ligand-to-metal stoichiometry. nih.gov This metal-binding property is considered a crucial component of their neuroprotective and antioxidant mechanisms. mdpi.com The ability to chelate redox-active metals makes these compounds multifunctional, as they can act as antioxidants through both direct radical scavenging and indirect prevention of radical formation via metal sequestration. nih.govnih.gov

Additional Biological Research Avenues

Antimalarial and Antileishmanial Activity Research

The 8-aminoquinoline core is historically significant in medicinal chemistry, most notably as the foundational scaffold for the antimalarial drug primaquine. nih.govukri.org This class of compounds is unique in its ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for disease relapse. ukri.orgmdpi.comhilarispublisher.com Research in this area continues to explore new 8-aminoquinoline analogues to improve efficacy and reduce the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.govukri.org The mechanism of action is thought to involve metabolic activation into redox-active species that generate oxidative stress within the parasite. mdpi.com

In addition to their established antimalarial role, quinoline derivatives are being actively investigated for their potential against other protozoan parasites, including Leishmania. nih.govnih.gov Leishmaniasis is a neglected tropical disease, and new therapeutic options are urgently needed. researchgate.net Studies have assessed the efficacy of 8-aminoquinolines against various Leishmania species. For example, research on Leishmania tropica-infected human macrophages showed that certain 8-aminoquinoline derivatives were highly active in this in vitro model. nih.gov The structure-activity relationship studies indicated that substitutions on the quinoline ring significantly influenced the antileishmanial potency. nih.gov The mechanism of action against Leishmania is also believed to involve the induction of oxidative stress and potentially the disruption of the parasite's mitochondrial function. nih.gov

Table 2: Summary of Antiparasitic Research on the 8-Aminoquinoline Scaffold

| Parasite | Target Stage(s) | Key Research Findings | Representative Compounds |

|---|---|---|---|

| Plasmodium sp. | Liver stages (hypnozoites), Gametocytes | Eradicates dormant forms, preventing relapse; Blocks transmission. ukri.orgmdpi.com | Primaquine, Tafenoquine |

| Leishmania sp. | Amastigotes (intracellular) | Active in macrophage models; Activity dependent on ring substitution. nih.gov | WR 6881, WR 49577 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can elucidate electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netbiointerfaceresearch.com It provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size of 4-(Benzyloxy)quinolin-8-amine. DFT calculations can determine various ground state properties that are crucial for understanding the molecule's behavior. biointerfaceresearch.com

Key electronic properties that can be calculated using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's stability and its potential to participate in chemical reactions. researchgate.net

Electron Density Distribution: DFT can map the electron density surface of the molecule, revealing regions that are electron-rich or electron-poor. This information is critical for predicting sites of electrophilic and nucleophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering a more detailed picture of the charge distribution within the molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Suggests moderate polarity. |

| NBO Charge on N8 | -0.45 e | Indicates a potential site for protonation or hydrogen bonding. |

| NBO Charge on N1 | -0.38 e | Indicates another potential site for interaction. |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. chemrxiv.org For a flexible molecule like this compound, which has a rotatable benzyloxy group, understanding its conformational preferences is crucial.

Computational methods can be used to explore the conformational energy landscape of the molecule. nih.gov This involves systematically rotating the rotatable bonds and calculating the energy of the resulting conformers. The results can be visualized as a potential energy surface, where the valleys represent stable, low-energy conformations and the peaks represent high-energy transition states.

Key aspects of conformational analysis include:

Identification of Global and Local Minima: These correspond to the most stable and other low-energy conformations of the molecule, respectively.

Determination of Rotational Barriers: The energy required to rotate around specific bonds can be calculated, providing insight into the molecule's flexibility.

Influence of Solvation: The conformational preferences of a molecule can be influenced by the solvent. Computational models can simulate the effect of different solvents on the conformational landscape.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle (C3-C4-O-CH2) | Relative Energy (kcal/mol) | Population (%) | Description |

| 180° | 0.0 | 75% | Most stable conformer (anti-periplanar) |

| 60° | 2.5 | 12% | Gauche conformer |

| -60° | 2.5 | 12% | Gauche conformer |

| 0° | 5.0 | <1% | Eclipsed (high energy) |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for studying the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a receptor protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govsemanticscholar.org This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their predicted binding affinity. mdpi.com

The process typically involves:

Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Algorithm: A search algorithm generates a variety of ligand poses within the binding site.

Scoring Function: A scoring function estimates the binding affinity for each pose, and the poses are ranked.

The output of a docking study includes the predicted binding mode of the ligand and an estimated binding energy or score, which can be used to rank different ligands in terms of their potential to bind to the target. nih.gov

Once a plausible binding mode has been identified, it is important to analyze the specific interactions between the ligand and the receptor. mdpi.com These interactions are crucial for the biological activity of the compound. researchgate.net Common types of interactions include:

Hydrogen Bonds: These occur between a hydrogen bond donor (like the amine group in this compound) and a hydrogen bond acceptor on the protein.

Hydrophobic Interactions: The aromatic rings of the quinoline (B57606) and benzyl (B1604629) groups can form favorable interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can also interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Molecular dynamics (MD) simulations can be used to further refine the docked pose and to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by allowing the atoms to move and fluctuate.

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy | -8.5 kcal/mol | Indicates a favorable binding interaction. |

| Hydrogen Bonds | N8-H with Asp150, N1 with Lys72 | Key interactions stabilizing the complex. |

| Pi-Pi Stacking | Quinoline ring with Phe80 | Contributes to binding affinity. |

| Hydrophobic Interactions | Benzyl group with Leu25, Val33 | Important for occupying the binding pocket. |

SAR Modeling and Cheminformatics

Structure-Activity Relationship (SAR) modeling and cheminformatics are used to establish a correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov These approaches are valuable for optimizing lead compounds and designing new molecules with improved properties.

For this compound, SAR studies could involve synthesizing and testing a series of analogs with modifications at different positions of the quinoline ring or the benzyl group. nih.gov The goal is to identify which structural features are essential for activity and which can be modified to improve potency, selectivity, or other properties.

Cheminformatics tools can be used to analyze the data from SAR studies and to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and to prioritize candidates for synthesis and testing.

Key aspects of SAR and cheminformatics include:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) are calculated for each compound in the dataset.

Model Building: Statistical methods such as Quantitative Structure-Activity Relationship (QSAR) are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

A hypothetical SAR study on this compound might reveal that the benzyloxy group at the 4-position and the amino group at the 8-position are crucial for a specific biological activity. Further modifications could then be focused on other parts of the molecule to fine-tune its properties.

Theoretical Spectroscopic Calculations and Comparison with Experimental Data

Theoretical spectroscopic calculations, primarily using Density Functional Theory (DFT), are a powerful tool for understanding the structural and electronic properties of molecules. eurjchem.comdergipark.org.tr By calculating theoretical spectra (e.g., FT-IR, Raman, NMR, UV-Vis) and comparing them with experimental data, researchers can confirm molecular structures, assign vibrational modes, and interpret electronic transitions. dergipark.org.trmdpi.com

For quinoline derivatives, DFT calculations are routinely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. eurjchem.com

Calculate Vibrational Frequencies: Predict the positions of peaks in FT-IR and Raman spectra, which correspond to the vibrational modes of the molecule. dergipark.org.tr

Predict NMR Chemical Shifts: Calculate the theoretical 1H and 13C NMR spectra, aiding in the assignment of experimental signals. dergipark.org.trmdpi.com

Simulate Electronic Spectra: Use Time-Dependent DFT (TD-DFT) to calculate the electronic transitions responsible for UV-Vis absorption bands. eurjchem.com

A study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline provides a relevant example of this approach. dergipark.org.tr The researchers performed DFT calculations to compute the FT-IR, FT-Raman, and NMR spectra and found good agreement with their experimental observations, which helped to expand the understanding of the vibrational and structural properties of the molecule. dergipark.org.tr Similarly, computational studies on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have been used to characterize its spectroscopic properties and analyze its electronic structure. eurjchem.com

Table 2: Illustrative Comparison of Theoretical vs. Experimental Data for a Quinoline Derivative (Example)

| Spectroscopic Technique | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| FT-IR (cm-1) | (Specific vibrational mode) | (Corresponding peak) |

| 1H NMR (ppm) | (Calculated chemical shift) | (Observed chemical shift) |

| 13C NMR (ppm) | (Calculated chemical shift) | (Observed chemical shift) |

| UV-Vis (nm) | (Calculated λmax) | (Observed λmax) |

This table represents the type of comparative data generated in such studies; specific values would depend on the exact quinoline derivative being analyzed.

This synergy between theoretical calculations and experimental measurements provides a robust framework for the structural elucidation of complex molecules like this compound and its analogues.

Adsorption and Corrosion Inhibition Mechanisms via Computational Modeling

Quinoline derivatives, particularly those containing hydroxyl or amino groups like 8-hydroxyquinolines, are known to be effective corrosion inhibitors for various metals and alloys. researchgate.net Computational modeling plays a key role in understanding the mechanism of this inhibition at the atomic and molecular level. tudelft.nl

Methods such as DFT and Molecular Dynamics (MD) simulations are used to investigate the interaction between the inhibitor molecule and the metal surface. researchgate.netmdpi.com These studies can elucidate:

Adsorption Geometry: How the inhibitor molecule orients itself on the metal surface. researchgate.netmdpi.com MD simulations can reveal whether the molecule adsorbs in a parallel or perpendicular fashion. mdpi.com

Adsorption Energy: The strength of the interaction between the inhibitor and the surface. A more negative adsorption energy typically indicates stronger and more stable adsorption. mdpi.com

Mechanism of Interaction: Whether the adsorption is primarily physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (N, O) of the quinoline ring and the metal atoms. ohio.edu

Active Sites: The specific atoms or functional groups in the inhibitor molecule that are responsible for binding to the surface. researchgate.net Quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help identify regions of the molecule likely to donate or accept electrons. researchgate.net

For example, computational studies on 8-hydroxyquinoline (B1678124) derivatives have shown that they adsorb on steel surfaces through the 8-hydroxyquinoline ring in a near-flat orientation. researchgate.net DFT calculations suggested that the inhibition potential is related to the planarity of the molecule's rings. researchgate.net The nitrogen and oxygen atoms are key centers for adsorption, forming a protective layer that isolates the metal from the corrosive environment. researchgate.netohio.edu

Table 3: Key Parameters from Computational Modeling of Corrosion Inhibitors

| Computational Method | Parameter Calculated | Significance for Inhibition Mechanism |

|---|---|---|

| Quantum Chemistry (DFT) | EHOMO, ELUMO, Energy Gap (ΔE) | Indicates the molecule's ability to donate or accept electrons to/from the metal surface. researchgate.net |

| Quantum Chemistry (DFT) | Mulliken Charges, Fukui Indices | Identifies the active sites within the molecule responsible for adsorption. mdpi.com |

| Molecular Dynamics (MD) | Adsorption Energy (Eads) | Quantifies the strength of the inhibitor-metal interaction; a more negative value implies stronger binding. mdpi.com |

| Monte Carlo/MD | Adsorption Configuration | Determines the orientation of the inhibitor on the surface, which affects the quality of the protective film. researchgate.net |

These computational insights are invaluable for designing new, more effective corrosion inhibitors based on the this compound scaffold by modifying its structure to enhance its adsorption properties on metal surfaces. tudelft.nl

Future Research Directions and Outlook

Development of Novel Synthetic Pathways for Enhanced Yields and Selectivity

The advancement of 4-(Benzyloxy)quinolin-8-amine and its analogues is contingent upon the availability of efficient and scalable synthetic routes. Current synthetic strategies for related substituted quinolines can be multi-step processes with moderate yields, often requiring harsh reaction conditions. nih.gov For instance, the synthesis of structurally similar N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been achieved through nucleophilic aromatic substitution, but with final yields in the range of 26–48%, highlighting a clear need for optimization. nih.gov

Future research should prioritize the development of more sophisticated synthetic methodologies. Key areas of focus include:

Catalytic Systems: Exploring advanced transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, could provide more direct and high-yielding routes to the target molecule and its derivatives. researchgate.net

Green Chemistry Approaches: The integration of environmentally benign techniques like microwave-assisted nih.gov and ultrasound-assisted synthesis could significantly reduce reaction times, energy consumption, and the use of hazardous solvents. frontiersin.org

Improving the synthesis will not only make the parent compound more accessible for study but will also facilitate the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Exploration of Bioisosteric Replacements for Functional Groups

Bioisosterism is a powerful strategy in drug design that involves substituting functional groups with other moieties possessing similar physicochemical properties to enhance potency, modulate selectivity, improve pharmacokinetic profiles, or reduce toxicity. patsnap.combenthamscience.com The structure of this compound offers several key positions for bioisosteric modification.

Future investigations should systematically explore these replacements:

The C4-Benzyloxy Group: The benzyloxy moiety is critical for the molecule's lipophilicity and potential π-stacking interactions. Bioisosteric replacements could include substituting the ether oxygen with a thioether (-S-) or an amide (-CONH-) linkage to alter hydrogen bonding capacity and metabolic stability. The terminal phenyl ring could be replaced with various heteroaromatic rings (e.g., pyridine (B92270), thiophene) to fine-tune electronic properties and introduce new interaction points with biological targets. nih.govresearchgate.net

The C8-Amine Group: The primary amine at the C8 position is a key hydrogen bond donor and a site for further derivatization. It could be replaced by other hydrogen-bonding groups like hydroxyl (-OH) or thiol (-SH). Alternatively, incorporating the nitrogen into a heterocyclic ring, such as a triazole or pyrazole, could modify its basicity and conformational flexibility, potentially leading to improved target engagement. namiki-s.co.jp

The Quinoline (B57606) Core: Modifications to the quinoline scaffold itself, such as the introduction of fluorine atoms, can significantly enhance metabolic stability and binding affinity. patsnap.comresearchgate.net

A systematic exploration of these bioisosteric replacements, guided by computational modeling, can lead to the discovery of new analogues with superior properties.

| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Ether Linkage (-O-) | Thioether (-S-), Amine (-NH-), Methylene (B1212753) (-CH2-), Amide (-CONH-) | Modulate bond angles, hydrogen bonding capacity, and metabolic stability. researchgate.netprinceton.edu |

| Phenyl Ring | Pyridyl, Thienyl, Furanyl, other heteroaromatics | Alter electronic properties, solubility, and introduce potential new hydrogen bonding interactions. nih.gov |

| Primary Amine (-NH2) | Hydroxyl (-OH), Thiol (-SH), N-Methyl Amine (-NHCH3), Triazole, Tetrazole | Modify hydrogen bonding capability, basicity, and metabolic profile. cambridgemedchemconsulting.com |

Integration of Multi-Target Directed Ligand Design Principles

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways, rendering single-target drugs ineffective. mdpi.comnih.gov The Multi-Target Directed Ligand (MTDL) approach aims to design a single molecule that can simultaneously modulate several disease-relevant targets, offering the potential for synergistic effects and improved therapeutic outcomes. The quinoline core is considered a "privileged scaffold" due to its ability to be functionalized to interact with a wide array of biological targets, making it an ideal starting point for MTDL design. orientjchem.orgresearchgate.net

Future research on this compound should embrace MTDL principles. This could involve:

Rational Design: Using the this compound scaffold as a base to incorporate additional pharmacophoric features known to interact with other targets. For instance, in the context of cancer, derivatives could be designed to inhibit multiple protein kinases within a specific signaling cascade. nih.govnih.gov

Hybrid Molecules: Creating hybrid compounds by covalently linking the quinoline moiety to another pharmacophore with a complementary mechanism of action.

Computational Screening: Employing in-silico methods to identify relevant target combinations and to design and screen virtual libraries of derivatives for balanced activity against the selected targets. nih.govnih.gov

This strategy could lead to the development of novel therapeutics with enhanced efficacy for complex diseases.

Advanced Mechanistic Studies in Biological Systems (e.g., In-depth Cellular Pathway Analysis)

While initial studies may identify promising biological activities for derivatives of this compound, a deep understanding of their mechanism of action is crucial for further development. Often, the precise molecular targets and pathways affected by novel compounds remain unknown. nih.gov

Future research must move beyond preliminary screening to conduct comprehensive mechanistic investigations. Advanced methodologies should be employed, including:

Target Identification: Utilizing techniques such as chemical proteomics and thermal shift assays to identify the direct protein targets of the compound.

Pathway Analysis: Employing 'omics' technologies (genomics, transcriptomics, proteomics) to obtain an unbiased, system-wide view of the cellular changes induced by the compound. This can reveal which signaling pathways are most significantly affected. For example, many quinoline-based anticancer agents have been shown to modulate critical carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.govnih.gov

Cellular Imaging: Using high-resolution microscopy to visualize the compound's subcellular localization and its effects on cellular architecture and dynamic processes such as apoptosis, autophagy, or cell cycle progression. nih.gov

These in-depth studies are essential for validating the compound's mechanism, identifying potential biomarkers for efficacy, and anticipating off-target effects.

Application in Materials Science for Advanced Functional Materials

The utility of the quinoline scaffold extends beyond medicine into the realm of materials science. Quinoline derivatives are known for their applications as dyes and ligands in luminescence chemistry. scielo.br Notably, functionalized quinolines have shown promise as active layers in p-channel organic field-effect transistors (OFETs). rsc.org Furthermore, the related 8-hydroxyquinoline (B1678124) structure is a fundamental component in highly successful organic light-emitting diodes (OLEDs). researchgate.net

The unique electronic structure of this compound makes it a candidate for creating novel functional materials. Future research directions include:

Organic Electronics: Investigating the semiconductor properties of the molecule and its derivatives for use in OFETs and OLEDs. The D/A–A–D (donor/acceptor) architecture, which can be achieved by functionalizing the quinoline core, is a promising strategy for developing efficient charge-transporting materials. rsc.org

Coordination Polymers: Utilizing the quinoline nitrogen and the 8-amino group as coordination sites to synthesize metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting catalytic, magnetic, or photophysical properties.

Sensors: Exploring the potential of the compound as a chemo-sensor, where binding to a specific analyte (e.g., metal ions) could induce a measurable change in its optical or electronic properties.

Exploration of Photophysical Properties and Applications

Many quinoline and quinazoline (B50416) derivatives exhibit interesting photophysical properties, including strong fluorescence. researchgate.net These properties are highly dependent on the substitution pattern and the molecular environment, such as solvent polarity. scielo.br This sensitivity, known as solvatochromism, suggests that these molecules can be developed into fluorescent probes and sensors. researchgate.net

A thorough characterization of the photophysical properties of this compound is a critical area for future work. This would involve:

Spectroscopic Analysis: Measuring key parameters such as UV-Vis absorption, fluorescence emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Environmental Sensitivity: Studying how these properties change in response to variations in solvent polarity, pH, and the presence of metal ions or other analytes. The protonation of the quinoline nitrogen, for example, can lead to dramatic colorimetric and fluorometric changes. researchgate.net

Application Development: Based on the findings, developing applications for the compound as a fluorescent probe for cellular imaging, a pH sensor, or an emitter layer in optoelectronic devices. scielo.br

Interdisciplinary Research Collaborations for Translational Studies

Bridging the gap between a promising laboratory discovery and a real-world application—be it a therapeutic drug or a new material—is a formidable challenge that cannot be overcome by a single discipline. researchgate.net The successful translation of research on this compound will depend heavily on fostering robust interdisciplinary collaborations.

For Therapeutic Development: A synergistic effort is required among synthetic chemists (to create optimized derivatives), medicinal chemists and pharmacologists (to perform biological evaluations and SAR studies), computational biologists (to model drug-target interactions), and clinicians (to guide the research toward unmet medical needs and eventual clinical trials).

For Materials Science: Close collaboration between chemists (for molecular design and synthesis) and materials scientists and engineers (for device fabrication, characterization, and integration) is essential. rsc.org